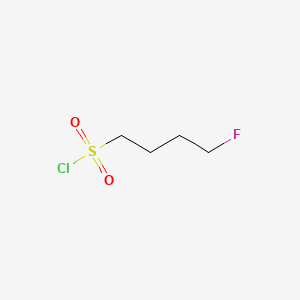
1,3-Benzodioxol-2-one
Übersicht
Beschreibung
Synthesis Analysis
1,3-Benzodioxol-2-one is synthesized from catechol through cyclization with dichloromethane. The process conditions have been optimized to achieve a yield of 57.2%, with the structure of the product confirmed by infrared spectrum (IR) and nuclear magnetic resonance (NMR) (Li Yu, 2006). Another synthesis method involves the use of 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide, prepared from o-iodobenzoic acid, which is converted into more reactive forms via oxidation (P. Stevenson et al., 1997).
Molecular Structure Analysis
The molecular structure of 1,3-Benzodioxol-2-one has been analyzed through NMR studies, revealing a planar model with structural parameters consistent with X-ray studies. No keto-enol tautomerism is observed, indicating a stable molecular structure (T. C. Wong & Kenneth J. Koval, 1978).
Chemical Reactions and Properties
1,3-Benzodioxol-2-one undergoes various chemical reactions, including electrophilic chlorination using 1-chloro-1,2-benziodoxol-3-one. This method has proven practical and efficient for chlorinating nitrogen-containing heterocycles as well as selected classes of arenes (Mengzhou Wang et al., 2016). Furthermore, cyanobenziodoxols derived from benziodoxols can effectively cyanate N,N-dimethylarylamines under mild conditions (V. Zhdankin et al., 1995).
Wissenschaftliche Forschungsanwendungen
Eco-Sustainable Synthesis and Biological Applications
- Anticancer, Antibacterial, and DNA Binding : A study by Gupta et al. (2016) explored eco-friendly synthesis of 2-phenyl 1,3-benzodioxole derivatives. These compounds showed potential as anticancer, antibacterial agents, and also demonstrated DNA binding capabilities.
Chemical Stability and Synthesis
- Fluorinated Orthoesters Synthesis : Röckl et al. (2019) discussed the synthesis of fluorinated orthoesters from 1,3-benzodioxoles, highlighting their enhanced stability and potential applications in medicinal and agrochemistry (Röckl et al., 2019).
Photochemical and Polymerization Applications
- Photoinitiator for Radical Polymerization : Kumbaraci et al. (2012) described a 1,3-benzodioxole derivative used as a photoinitiator in free radical polymerization, a process important in material science and industrial applications (Kumbaraci et al., 2012).
Molecular Structure Analysis
- NMR Study of Molecular Structure : Wong and Koval (1978) conducted a nuclear magnetic resonance study on 1,3-benzodioxole, contributing to the understanding of its molecular structure (Wong & Koval, 1978).
Chlorination and Organic Synthesis
- Electrophilic Chlorination Methods : A 2016 study by Wang et al. utilized 1-chloro-1,2-benziodoxol-3-one, a related compound, for efficient chlorination of heterocycles and arenes. This method has potential industrial applications (Wang et al., 2016).
Battery Technology
- Solid Electrolyte Interface in Lithium-Ion Batteries : Xing et al. (2009) conducted a theoretical study on the reduction mechanism of 1,3-benzodioxol-2-one, which is significant for the formation of a solid electrolyte interface in lithium-ion batteries (Xing et al., 2009).
Eigenschaften
IUPAC Name |
1,3-benzodioxol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPSDGIEKAQVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062231 | |
| Record name | 1,3-Benzodioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxol-2-one | |
CAS RN |
2171-74-6 | |
| Record name | 1,3-Benzodioxol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2171-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzodioxol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002171746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzodioxol-2-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzodioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzodioxol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















